,4-BDMA is a difunctional monomer, meaning it has two reactive groups that can participate in polymerization reactions. This property makes it a valuable component in the synthesis of various polymers, including:
,4-BDMA serves as a helpful tool in various organic chemistry research applications, such as:
While limited, some research explores the potential applications of 1,4-BDMA in biological research, including:
1,4-Butanediol dimethacrylate is a difunctional methacrylic monomer with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. It is primarily used in polymer chemistry as a crosslinking agent due to its ability to participate in free radical polymerization processes. The compound appears as a colorless to slightly yellowish liquid at room temperature, with a low viscosity and moderate solubility in water (approximately 243 mg/L at 20°C) . Its chemical structure consists of two methacrylate groups attached to a butanediol backbone, which enhances its reactivity and utility in various applications .
BDDA's primary function is as a crosslinking agent. During polymerization, the methacrylate groups form covalent bonds with other BDDA molecules or other monomers, creating a rigid 3D network [2]. This property is valuable in various research applications.
The synthesis of 1,4-butanediol dimethacrylate typically involves the esterification of 1,4-butanediol with methacrylic acid. The general steps include:
1,4-Butanediol dimethacrylate is utilized in various applications due to its unique properties:
Research on interaction studies involving 1,4-butanediol dimethacrylate often focuses on its compatibility with other materials and its behavior during polymerization. For instance:
Several compounds share structural similarities with 1,4-butanediol dimethacrylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylene glycol dimethacrylate | C10H18O4 | Lower molecular weight; commonly used in coatings |
Trimethylolpropane trimethacrylate | C15H22O5 | Higher functionality; used for more rigid polymers |
Diethylene glycol dimethacrylate | C12H22O4 | Similar reactivity but different physical properties |
1,4-Butanediol dimethacrylate is unique due to its balance of viscosity and reactivity, making it particularly suitable for applications requiring both flexibility and strength . Its specific chain length and functional groups allow for tailored properties in polymer formulations that are not achievable with other similar compounds.
1,4-Butanediol dimethacrylate possesses the molecular formula C₁₂H₁₈O₄ with a molecular weight of 226.27 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 2082-81-7 and carries the European Community number 218-218-1 [1] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is butane-1,4-diyl bis(2-methylacrylate) [11].
Table 1: Fundamental Molecular Properties of 1,4-Butanediol Dimethacrylate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₈O₄ | [1] |
Molecular Weight | 226.27 g/mol | [1] [2] |
Chemical Abstracts Service Number | 2082-81-7 | [1] [4] |
European Community Number | 218-218-1 | [1] [4] |
Molecular Density | 1.023 g/mL at 25°C | [2] [23] |
Refractive Index | 1.456 (n₂₀/D) | [2] [23] |
Boiling Point | 132-134°C at 4 mmHg | [2] |
The physical properties of 1,4-butanediol dimethacrylate demonstrate its characteristics as a clear liquid at room temperature [3] [11]. The compound exhibits a colorless to slightly yellowish appearance with a characteristic acrylate odor [3] [11]. The material demonstrates non-flammable properties with low volatility and moderate water solubility [3] [11].
The molecular structure of 1,4-butanediol dimethacrylate consists of a central 1,4-butanediol chain with methacrylate functional groups attached at both terminal positions [12]. The compound features two methacrylate groups connected by a four-carbon aliphatic chain, creating a difunctional monomer capable of forming crosslinked polymer networks [3] [12].
The Simplified Molecular Input Line Entry System representation of the compound is CC(=C)C(=O)OCCCCOC(=O)C(=C)C [2] [8]. The International Chemical Identifier string is InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 [2] [8].
Table 2: Structural Components and Functional Groups
Component | Description | Location |
---|---|---|
Methacrylate Groups | C=C(CH₃)COO- | Terminal positions |
Butanediol Chain | -OCH₂CH₂CH₂CH₂O- | Central linker |
Vinyl Carbons | C=C | Within methacrylate groups |
Ester Linkages | -COO- | Connecting groups |
Methyl Substituents | -CH₃ | On vinyl carbons |
The structural configuration includes two identical methacrylate functional groups, each containing a vinyl carbon-carbon double bond and an ester linkage [8] [12]. The central butanediol chain provides flexibility to the molecule while maintaining sufficient rigidity for effective crosslinking during polymerization processes [14].
1,4-Butanediol dimethacrylate exists as a single structural isomer due to the symmetrical nature of its molecular framework [13]. The compound does not exhibit stereoisomerism as it lacks chiral centers in its molecular structure [13]. However, several structural analogues exist within the dimethacrylate family, differing primarily in the length and composition of the central linking chain [10] [14].
Table 3: Structural Analogues of 1,4-Butanediol Dimethacrylate
Compound | Central Chain | Molecular Formula | Molecular Weight |
---|---|---|---|
Ethylene Glycol Dimethacrylate | -OCH₂CH₂O- | C₁₀H₁₄O₄ | 198.22 g/mol |
1,3-Butanediol Dimethacrylate | -OCH₂CH₂CH(CH₃)O- | C₁₂H₁₈O₄ | 226.27 g/mol |
1,6-Hexanediol Dimethacrylate | -O(CH₂)₆O- | C₁₄H₂₂O₄ | 254.32 g/mol |
Triethylene Glycol Dimethacrylate | -O(CH₂CH₂O)₃- | C₁₆H₂₆O₇ | 330.37 g/mol |
The 1,3-butanediol dimethacrylate isomer differs from the 1,4-variant in the positioning of hydroxyl groups on the butanediol chain, resulting in a branched rather than linear central structure [10] [25]. This structural difference influences the polymerization behavior and mechanical properties of the resulting polymer networks [14].
Other structural analogues include ethylene glycol dimethacrylate with a shorter two-carbon chain and various longer-chain dimethacrylates that provide different crosslink densities and polymer properties [20] [14]. These analogues demonstrate how modifications to the central chain length affect the theoretical crosslink density and physical properties of the resulting polymer networks [14].
The molecular geometry of 1,4-butanediol dimethacrylate exhibits a predominantly linear configuration due to the tetramethylene central chain [18] [21]. The methacrylate end groups adopt planar conformations around the vinyl carbon atoms, while the central butanediol chain maintains flexibility through rotation around carbon-carbon single bonds [21].
The electronic structure features conjugated π-electron systems within each methacrylate group, where the vinyl double bond participates in electron delocalization with the adjacent carbonyl group [18]. This conjugation contributes to the reactivity of the compound in free radical polymerization reactions [14].
Table 4: Electronic and Geometric Properties
Property | Description | Characteristics |
---|---|---|
Central Chain Geometry | Linear tetramethylene | Flexible rotation |
Methacrylate Geometry | Planar vinyl groups | Conjugated system |
Bond Angles | Tetrahedral carbons | ~109.5° |
Conjugation | Vinyl-carbonyl | Enhanced reactivity |
Molecular Flexibility | Rotational freedom | Chain mobility |
The molecular conformation allows for rotational flexibility around the carbon-carbon single bonds in the central chain, providing conformational mobility that influences the polymerization process [26]. The planarity of the methacrylate groups ensures optimal orbital overlap during radical addition reactions, contributing to efficient crosslinking in polymer networks [14].
The electronic properties include electron-withdrawing effects from the carbonyl groups, which activate the vinyl carbons toward radical attack [14]. The symmetrical distribution of electron density throughout the molecule contributes to its stability and predictable reactivity patterns in polymerization systems [28].
Irritant